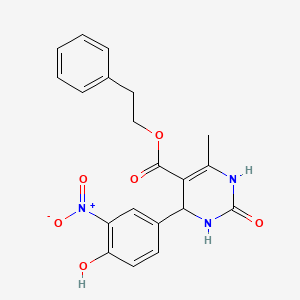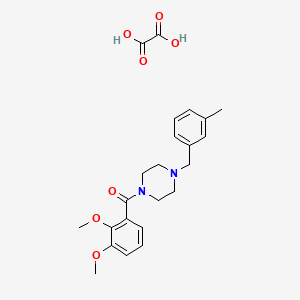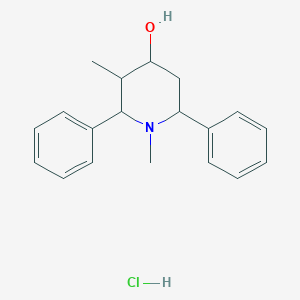
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mechanism of Action
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and utilization. This, in turn, leads to improved endurance and performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and utilization. It also reduces inflammation and improves insulin sensitivity, which can help in the treatment of metabolic disorders such as obesity and diabetes. In addition, this compound has been shown to enhance endurance and performance in animal models.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it an ideal tool for studying the role of PPARδ in energy metabolism. It also has a long half-life, which allows for infrequent dosing in animal studies. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound that may have off-target effects, and its use in animal studies may not accurately reflect its effects in humans.
Future Directions
There are several future directions for research on 3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its effects on endurance and performance in athletes and bodybuilders. However, its use in these populations raises ethical concerns and may be subject to regulatory restrictions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesis Methods
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The most common method of synthesis involves the condensation of 4-phenoxybutyric acid with hydrazine hydrate to form 4-(4-phenoxybutyl) hydrazine. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of a base such as triethylamine to produce this compound.
Scientific Research Applications
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, this compound has been shown to enhance endurance and performance in animal models.
properties
IUPAC Name |
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-15(13(2)17-16-12)10-6-7-11-18-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAYCXHGKGKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5004557.png)

![2-{[1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5004584.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5004591.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5004598.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5004628.png)
![N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5004632.png)
![2-methoxy-N-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5004638.png)
![3-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5004646.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B5004647.png)
